REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([NH:9][CH3:10])[C:3]=1[NH2:11].[Cl:12][CH2:13][C:14](O)=O>>[Cl:12][CH2:13][C:14]1[N:9]([CH3:10])[C:4]2[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([F:1])[C:3]=2[N:11]=1
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Name
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|
Quantity
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1.5 g
|
Type
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reactant
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Smiles
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FC1=C(C(=CC(=C1)F)NC)N
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Name
|
|
Quantity
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1.3 g
|
Type
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reactant
|
Smiles
|
ClCC(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude residue was purified over silicagel chromatography (prepacked 25 g silicagel column, Cyclohexane/AcOEt: 70/30 as eluent)
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Name
|
|
Type
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product
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Smiles
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ClCC1=NC2=C(N1C)C=C(C=C2F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 443 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |